Product packaging for Benzyl-PEG2-CH2-Boc(Cat. No.:CAS No. 1643957-26-9)

Benzyl-PEG2-CH2-Boc

Cat. No.: B606031
CAS No.: 1643957-26-9
M. Wt: 310.4 g/mol
InChI Key: IGVRCUZLYJDPKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Benzyl-PEG3-CH2CO2tBu (CAS 1643957-26-9) is a polyethylene glycol (PEG)-based linker that incorporates a benzyl group and a tert-butyl ester (CO2tBu) as protecting groups, both of which are acid-labile and can be selectively removed under specific chemical conditions for further functionalization . The compound features a hydrophilic PEG spacer chain (PEG3) that significantly enhances the water solubility and biocompatibility of the overall molecule, making it highly suitable for applications in aqueous media . This linker is primarily employed in advanced research areas, including the synthesis of Proteolysis Targeting Chimeras (PROTACs) and the development of drug delivery systems . In PROTAC development, it serves as a crucial connector, tethering a target-binding ligand to an E3 ubiquitin ligase recruiter to form a complex that degrades target proteins . Its utility also extends to bioconjugation strategies, chemical biology, and material science, where it facilitates the creation of novel conjugates and biomaterials . The tert-butyloxycarbonyl group effectively protects an amine functionality, while the benzyl group allows for additional chemical modifications, offering researchers a versatile building block for diverse biochemical and biomedical applications . This product is intended for research purposes only and is not approved for human use .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H26O5 B606031 Benzyl-PEG2-CH2-Boc CAS No. 1643957-26-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl 2-[2-(2-phenylmethoxyethoxy)ethoxy]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26O5/c1-17(2,3)22-16(18)14-21-12-10-19-9-11-20-13-15-7-5-4-6-8-15/h4-8H,9-14H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGVRCUZLYJDPKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)COCCOCCOCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101141882
Record name Acetic acid, 2-[2-[2-(phenylmethoxy)ethoxy]ethoxy]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101141882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1643957-26-9
Record name Acetic acid, 2-[2-[2-(phenylmethoxy)ethoxy]ethoxy]-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1643957-26-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acetic acid, 2-[2-[2-(phenylmethoxy)ethoxy]ethoxy]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101141882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Benzyl Peg3 Ch2co2tbu Production

Strategic Retrosynthetic Analysis and Key Precursor Identification

A retrosynthetic analysis of Benzyl-PEG3-CH2CO2tBu breaks down the target molecule into simpler, commercially available precursors. The primary disconnections are at the ether and ester linkages. youtube.comyoutube.comyoutube.com This approach identifies key precursors such as a protected PEG3 alcohol and a protected acetic acid derivative. The benzyl (B1604629) ether can be formed via a Williamson ether synthesis, and the tert-butyl ester can be introduced by reacting the corresponding carboxylic acid with a source of a tert-butyl group.

Key precursors for the synthesis of Benzyl-PEG3-CH2CO2tBu include:

Triethylene glycol: The core of the PEG3 linker.

Benzyl halide (e.g., benzyl bromide): For the introduction of the benzyl protecting group. wikipedia.org

tert-Butyl bromoacetate (B1195939): To introduce the tert-butyl ester moiety.

A suitable base (e.g., sodium hydride): To facilitate the ether and ester formation reactions. uwindsor.ca

Step-by-Step Synthesis Pathways for the Core Structure

The synthesis of Benzyl-PEG3-CH2CO2tBu can be achieved through a sequential process. A common pathway involves the initial protection of one of the hydroxyl groups of triethylene glycol as a benzyl ether. This is typically accomplished by treating triethylene glycol with a strong base like sodium hydride, followed by the addition of benzyl bromide. wikipedia.org The resulting monobenzylated triethylene glycol is then reacted with tert-butyl bromoacetate in the presence of a base to form the final product.

An alternative route could involve the initial reaction of triethylene glycol with tert-butyl bromoacetate, followed by the benzylation of the remaining free hydroxyl group. The choice of pathway can be influenced by the desired purity and yield of the final product.

Protecting Group Chemistry of the tert-Butyl Ester and Benzyl Ether Moieties

The benzyl ether and tert-butyl ester groups in Benzyl-PEG3-CH2CO2tBu serve as protecting groups for the alcohol and carboxylic acid functionalities, respectively. numberanalytics.comnumberanalytics.combham.ac.uk The stability and selective removal of these groups are crucial for the successful application of this compound in more complex syntheses. numberanalytics.com

Both the tert-butyl ester and the benzyl ether are susceptible to cleavage under acidic conditions. organic-chemistry.orgacsgcipr.org However, the lability of these groups to acid can differ, allowing for selective deprotection.

tert-Butyl Ester: This group is highly sensitive to strong acids such as trifluoroacetic acid (TFA), which is commonly used for its removal. commonorganicchemistry.comstackexchange.comnih.gov The mechanism involves protonation of the ester oxygen, followed by the loss of a stable tert-butyl cation, which is then typically scavenged. stackexchange.comnih.gov Milder acidic conditions, such as aqueous phosphoric acid or using Lewis acids like ytterbium triflate, can also be employed for deprotection, sometimes offering greater selectivity. organic-chemistry.orgniscpr.res.in

Benzyl Ether: While also cleavable by strong acids, benzyl ethers are generally more robust than tert-butyl esters under these conditions. uwindsor.caorganic-chemistry.org The most common and mild method for benzyl ether deprotection is catalytic hydrogenolysis, using hydrogen gas and a palladium catalyst (Pd/C). organic-chemistry.orgcommonorganicchemistry.com This method is highly selective and does not affect the tert-butyl ester. Other methods for benzyl ether cleavage include oxidation with reagents like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) or ozone. organic-chemistry.orgorganic-chemistry.org

Table 1: Selective Deprotection Conditions

Protecting Group Reagent Conditions Selectivity
tert-Butyl Ester Trifluoroacetic Acid (TFA) Room temperature Can also cleave some benzyl ethers
tert-Butyl Ester Ytterbium Triflate Mildly elevated temperature Selective in the presence of benzyl esters
Benzyl Ether H₂, Pd/C Room temperature, atmospheric pressure Highly selective, does not affect tert-butyl esters

The differential stability of the tert-butyl ester and benzyl ether groups makes them an excellent example of an orthogonal protecting group pair. fiveable.methieme-connect.de Orthogonal protection is a strategy that allows for the selective removal of one protecting group in the presence of others by using different deprotection conditions. numberanalytics.comfiveable.methieme-connect.de

In the context of Benzyl-PEG3-CH2CO2tBu, the benzyl ether can be removed by hydrogenolysis without affecting the tert-butyl ester. Conversely, the tert-butyl ester can be cleaved under acidic conditions that leave the benzyl ether intact, although careful selection of the acid is necessary to ensure selectivity. thieme-connect.comdal.ca This orthogonality is highly valuable in multi-step syntheses where sequential deprotection of functional groups is required. bham.ac.ukfiveable.methieme-connect.de For example, the free carboxylic acid can be unmasked for a coupling reaction, while the alcohol remains protected, or vice versa.

Acid-Labile Nature and Selective Deprotection Techniques

Optimization of Reaction Conditions for Research-Scale Synthesis

For research-scale synthesis of PEGylated compounds like Benzyl-PEG3-CH2CO2tBu, several factors can be optimized to improve yield and purity. acs.orgresearchgate.netnih.gov These include:

Stoichiometry of Reagents: Adjusting the molar ratios of the reactants, such as the PEG precursor, benzylating agent, and alkylating agent, can significantly impact the reaction outcome.

Reaction Time and Temperature: Optimizing these parameters can help to drive the reaction to completion while minimizing the formation of side products. acs.org

Choice of Solvent and Base: The solvent can influence the solubility of reactants and the reaction rate. The strength and type of base used can affect the selectivity of the reaction, particularly in the monobenzylation of triethylene glycol.

Catalyst Loading: In reactions where a catalyst is used, such as in some esterification or etherification methods, optimizing the catalyst concentration is crucial for efficiency. acs.org

High-throughput screening techniques can be employed to rapidly evaluate a range of reaction conditions and identify the optimal parameters for a specific synthesis. researchgate.net

Purification and Isolation Techniques for Research-Grade Compound

After synthesis, the crude product must be purified to obtain research-grade Benzyl-PEG3-CH2CO2tBu. The complex mixtures that can result from PEGylation reactions necessitate effective purification strategies. scielo.org.mxtudelft.nl Common techniques include:

Chromatography:

Silica Gel Column Chromatography: This is a standard method for purifying organic compounds based on polarity differences. acs.org

Size Exclusion Chromatography (SEC): SEC separates molecules based on their hydrodynamic radius and is effective for removing unreacted PEG and other small molecule impurities. researchgate.net

Reverse Phase Chromatography (RP-HPLC): This technique separates compounds based on their hydrophobicity and is useful for separating positional isomers and achieving high purity.

Ion Exchange Chromatography (IEX): IEX can be used if the molecule has charged groups, or if protecting groups are selectively removed to introduce a charge.

Extraction and Crystallization: Liquid-liquid extraction can be used for initial purification to remove water-soluble impurities. Crystallization can be an effective final purification step if the compound is a solid.

The purity of the final compound is typically assessed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). creativepegworks.com

Table 2: Compound Names

Compound Name
Benzyl-PEG3-CH2CO2tBu
Triethylene glycol
Benzyl bromide
tert-Butyl bromoacetate
Sodium hydride
Trifluoroacetic acid
Palladium on carbon
2,3-dichloro-5,6-dicyano-p-benzoquinone

Mechanistic Investigations of Chemical Transformations Involving Benzyl Peg3 Ch2co2tbu

Reaction Kinetics and Selectivity in Ester Hydrolysis and Amide Formation

The chemical reactivity of Benzyl-PEG3-CH2CO2tBu is dominated by its two terminal functional groups: the tert-butyl ester and the benzyl (B1604629) ether. The selective transformation of these groups is crucial for its application.

Ester Hydrolysis: The tert-butyl ester group is designed for facile removal under acidic conditions. The hydrolysis mechanism involves the protonation of the ester's carbonyl oxygen, followed by the departure of the stable tert-butyl carbocation, which is then quenched to form isobutylene. This reaction is typically rapid and clean when performed with strong acids like trifluoroacetic acid (TFA) in a solvent such as dichloromethane (B109758) (DCM). peptide.comresearchgate.net

Conversely, the tert-butyl ester is relatively stable to basic conditions due to the steric hindrance of the bulky t-butyl group, which impedes the typical nucleophilic acyl substitution pathway (BAC2) common for less hindered esters like methyl or ethyl esters. organic-chemistry.org However, cleavage can be achieved with strong bases like powdered potassium hydroxide (B78521) in THF. organic-chemistry.org The benzyl ether protecting group at the other end of the molecule is stable to these acidic and basic conditions, allowing for the selective deprotection of the ester. organic-chemistry.org

Amide Formation: Following the selective hydrolysis of the tert-butyl ester to the corresponding carboxylic acid (Benzyl-PEG3-CH2COOH), the molecule is primed for amide bond formation. This is a two-step process, typically involving:

Activation of the Carboxylic Acid: The carboxylic acid is converted into a more reactive species. Common activating agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used with additives like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (B26582) (HOBt) to increase efficiency and suppress side reactions, particularly racemization if chiral amines are used. mdpi.com

Nucleophilic Attack by an Amine: The activated ester is then susceptible to nucleophilic attack by a primary or secondary amine, yielding the desired amide and a byproduct from the coupling reagent.

The kinetics of amide formation are dependent on the concentration of reactants, the specific coupling agents employed, temperature, and solvent. The selectivity of the reaction is high, with the activated carboxylic acid reacting preferentially with the amine nucleophile. mdpi.com

Selectivity in Deprotection and Transformation: The key feature of Benzyl-PEG3-CH2CO2tBu is the orthogonal nature of its protecting groups. This allows for selective transformations at either end of the molecule. Aqueous phosphoric acid, for example, is an effective reagent for the deprotection of tert-butyl esters while leaving benzyl ethers and other sensitive groups intact. organic-chemistry.org Conversely, the benzyl ether can be selectively cleaved via catalytic hydrogenolysis (e.g., using H₂ gas with a palladium-on-carbon catalyst, Pd/C), a process to which the tert-butyl ester is inert. researchgate.net This differential reactivity is fundamental to its role as a versatile synthetic intermediate.

Table 1: Selective Deprotection Conditions for Benzyl-PEG3-CH2CO2tBu This table presents representative conditions for the selective removal of the terminal protecting groups.

Target Cleavage Protecting Group Reagents Typical Conditions Other Group Stability Reference
Ester Hydrolysis -CO2tBu Trifluoroacetic Acid (TFA) DCM/TFA (e.g., 1:1), 25°C, 1-2h Benzyl ether is stable peptide.com
Ether Cleavage Benzyl- H₂ / Palladium on Carbon (Pd/C) MeOH or EtOAc, 1 atm H₂, 25°C t-Butyl ester is stable researchgate.net

Role as a Versatile Intermediate in Multi-Component Synthesis

The orthogonal protecting groups of Benzyl-PEG3-CH2CO2tBu make it an exemplary heterobifunctional linker, enabling the stepwise and controlled assembly of complex molecular architectures. researchgate.net This is particularly valuable in multi-step and multi-component syntheses where different molecular fragments need to be joined together in a specific sequence. odinity.comlibretexts.orgmsu.edu

A typical synthetic strategy involves a sequence such as:

First Deprotection: The tert-butyl ester is removed under acidic conditions to reveal a terminal carboxylic acid.

First Coupling: This newly formed carboxylic acid is coupled to the first molecular component (e.g., an amine-containing biomolecule, a fluorescent dye, or a solid support) via amide bond formation.

Second Deprotection: The benzyl ether at the other terminus is then cleaved by hydrogenolysis to reveal a primary alcohol.

Second Coupling: This alcohol can then be functionalized or coupled to a second molecular component, for example, through etherification, esterification, or oxidation to an aldehyde for reductive amination.

This controlled, stepwise approach prevents the formation of undesired homodimers or polymers and allows for the precise construction of well-defined conjugates. wiley-vch.de This strategy is a cornerstone in the synthesis of complex bioconjugates, such as antibody-drug conjugates (ADCs), where the linker connects a targeting antibody to a cytotoxic payload. rsc.org The PEG spacer itself enhances the solubility and pharmacokinetic properties of the final conjugate. researchgate.net

Table 2: Exemplary Multi-Step Synthesis Pathway Using Benzyl-PEG3-CH2CO2tBu This table outlines a hypothetical synthetic route to create a heterobifunctional conjugate (Molecule 1-Linker-Molecule 2).

Step Reaction Reagents Intermediate/Product
1 Selective t-Butyl Ester Cleavage TFA, DCM Benzyl-PEG3-CH2COOH
2 Amide Coupling with Molecule 1 (R¹-NH₂) EDC, NHS, R¹-NH₂ Benzyl-PEG3-CH2CONH-R¹
3 Selective Benzyl Ether Cleavage H₂, Pd/C HO-PEG3-CH2CONH-R¹
4 Etherification with Molecule 2 (R²-Br) NaH, R²-Br R²-O-PEG3-CH2CONH-R¹

Stereochemical Implications in Derivative Syntheses

The Benzyl-PEG3-CH2CO2tBu molecule itself is achiral. Therefore, any stereochemical implications arise when it is used to synthesize or conjugate derivatives that contain stereocenters. The primary concern is the potential for epimerization (loss of stereochemical integrity) of adjacent chiral centers during chemical transformations.

For instance, during amide bond formation, the activation of the carboxylic acid (formed after t-butyl ester hydrolysis) can sometimes lead to the formation of a transient, planar intermediate (like an oxazolone) if the adjacent residue is a chiral α-amino acid. nih.gov This intermediate can lead to racemization. The choice of coupling reagents and reaction conditions is therefore critical to preserve the stereochemistry of the molecule being attached. Modern coupling protocols, often involving additives like HOBt or utilizing reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), are specifically designed to minimize the rate of oxazolone (B7731731) formation and thus suppress racemization. mdpi.com

Similarly, while the cleavage of the protecting groups is generally considered stereochemically benign, harsh conditions or unforeseen side reactions could potentially affect sensitive stereocenters elsewhere in the conjugated molecule. Therefore, reaction conditions must be carefully optimized to be mild and selective, ensuring that the stereochemical configuration of the final derivative is maintained. ub.edu The use of enzymatic methods for hydrolysis or amidation, which operate under mild conditions and are highly stereospecific, represents an advanced strategy to circumvent these issues, although their applicability depends on substrate compatibility.

Advanced Research Applications of Benzyl Peg3 Ch2co2tbu As a Building Block

Application in Bioconjugation Chemistry Research

Bioconjugation is the process of chemically linking two or more molecules, at least one of which is a biomolecule, to form a new construct with combined properties. mdpi.com Heterobifunctional linkers like Benzyl-PEG3-CH2CO2tBu are central to these efforts, enabling the precise assembly of complex molecules such as antibody-drug conjugates (ADCs) or PROTACs (PROteolysis TArgeting Chimeras). chemsrc.commedkoo.commedchemexpress.com The linker connects the different components, and its chemical nature—specifically its length, flexibility, and solubility—is critical to the function of the final conjugate. chempep.com

The structure of Benzyl-PEG3-CH2CO2tBu is designed for controlled, stepwise reactions. First, the t-butyl ester can be selectively removed (deprotected) to reveal a carboxylic acid. This acid can then be activated and coupled to an amine-containing molecule (e.g., a protein, peptide, or a synthetic ligand) to form a stable amide bond. Subsequently, the benzyl (B1604629) ether at the other end can be removed through hydrogenolysis or strong acid treatment to yield a hydroxyl group, which can be further functionalized. This sequential deprotection and conjugation strategy is fundamental to its utility in building well-defined bioconjugates. creativepegworks.com

PEGylation, the attachment of PEG chains to peptides and proteins, is a widely used strategy to improve the physicochemical properties of these biomolecules for research and therapeutic development. mdpi.comlabinsights.nl Attaching a PEG linker can increase a peptide's water solubility, extend its circulation half-life by increasing its hydrodynamic size, and shield it from proteolytic enzymes. labinsights.nl

Benzyl-PEG3-CH2CO2tBu is an ideal building block for the site-specific PEGylation of peptides during solid-phase peptide synthesis (SPPS). nih.gov In a typical Fmoc/tBu SPPS workflow, the linker can be incorporated at various positions:

N-terminal Modification: After the full peptide sequence is assembled on the resin, the final N-terminal Fmoc group is removed, and the deprotected linker (with its carboxylic acid end activated) is coupled to the free amine of the peptide. nih.gov

Side-Chain Modification: An amino acid with an orthogonal protecting group (e.g., Lys(Alloc) or Asp(OAll)) can be incorporated into the peptide sequence. After assembling the full peptide, this specific protecting group is selectively removed, and the linker is coupled to the exposed side-chain amine or carboxyl group. nih.gov

The versatility of Benzyl-PEG3-CH2CO2tBu extends to the modification of other important biomolecules like nucleic acids and carbohydrates. Conjugating these molecules is a key strategy in chemical biology to develop tools for diagnostics, therapeutics, and to study biological processes. nih.govrsc.org

Nucleic Acid Conjugation: Oligonucleotides can be synthesized with a terminal amine or other functional group. The carboxylic acid end of the deprotected Benzyl-PEG3-CH2CO2tBu can be coupled to an amino-modified oligonucleotide. This strategy is used to attach reporter molecules (like dyes) or delivery agents to improve the properties of therapeutic oligonucleotides. rsc.org The PEG linker helps to improve the solubility and pharmacokinetic profile of the nucleic acid conjugate.

Carbohydrate Conjugation: Carbohydrates play critical roles in cell recognition and signaling. Attaching them to other molecules can create probes to study these interactions or to target specific cell types. A carbohydrate can be functionalized with an amine group, which can then be conjugated to the linker's carboxylic acid end. Alternatively, the linker's hydroxyl group (after benzyl deprotection) could be used in glycosylation reactions to attach a sugar moiety. These carbohydrate-PEG conjugates are valuable in developing targeted drug delivery systems and in studying glycan-protein interactions. rsc.org

Design and Synthesis of PEGylated Peptides and Proteins for Research Studies

Development of Chemical Probes for Biological Research and Imaging Studies

Chemical probes are small molecules designed to study and manipulate biological systems by interacting with a specific target, such as a protein. youtube.comrsc.orgrjeid.comnih.gov Benzyl-PEG3-CH2CO2tBu serves as a foundational linker in the synthesis of such probes. Its role is to connect a target-binding molecule (e.g., an inhibitor) to a reporter molecule (e.g., a fluorescent dye or a radioactive isotope) without interfering with the function of either part. The PEG3 spacer provides adequate distance and flexibility between the two functional ends, which is often crucial for maintaining the probe's activity. chempep.com

Fluorescent probes are indispensable tools in biological imaging and assays. They allow researchers to visualize the location and dynamics of biomolecules in cells and tissues. beilstein-journals.org Benzyl-PEG3-CH2CO2tBu can be used to synthesize these probes by linking a fluorescent dye to a biomolecule or a targeting ligand.

A common synthetic route involves:

Deprotecting the tert-butyl ester of Benzyl-PEG3-CH2CO2tBu to reveal the carboxylic acid.

Coupling this acid to an amine-functionalized targeting molecule (e.g., a peptide or small molecule inhibitor).

Removing the benzyl protecting group to expose the terminal hydroxyl group.

Coupling this hydroxyl group to a fluorescent dye that has been activated for reaction (e.g., as an NHS ester or isothiocyanate). labinsights.nl

Alternatively, a fluorescent dye containing an amine group can be directly coupled to the linker's carboxylic acid, and the other end can then be attached to the target of interest. biotium.com The PEG spacer helps prevent quenching of the fluorophore and improves the water solubility of often-hydrophobic dyes. labinsights.nl

Table 2: Representative Fluorophores Used in Chemical Probe Synthesis

Fluorophore Class Excitation (nm, approx.) Emission (nm, approx.) Common Reactive Form
Fluorescein (FITC) 494 518 Isothiocyanate
Rhodamine (TRITC) 557 576 Isothiocyanate
Sulforhodamine 101 586 605 Azide (B81097) (for click chemistry)
Coumarin 350-450 400-500 Varies
Nitrobenzofuran (NBD) 465 535 Chloride (NBD-Cl)

This table provides general examples of fluorophore classes that can be conjugated using linkers like Benzyl-PEG3-CH2CO2tBu. Specific properties may vary.

Radiolabeled compounds are essential for quantitative in vivo studies, particularly in drug development for absorption, distribution, metabolism, and excretion (ADME) studies. nih.govnih.govcelerion.com Introducing a radioisotope like tritium (B154650) (³H) or carbon-14 (B1195169) (¹⁴C) allows for highly sensitive tracking of a molecule's fate in a biological system. nih.govopenmedscience.com

Benzyl-PEG3-CH2CO2tBu can serve as a precursor for creating radiolabeled probes. After conjugation to a targeting molecule, the linker's terminal end can be modified to attach a chelating agent (e.g., DOTA). This chelator can then sequester a positron-emitting radionuclide (like ⁶⁴Cu or ⁶⁸Ga) for use in Positron Emission Tomography (PET) imaging. PET is a powerful non-invasive imaging technique used in both preclinical research and clinical diagnostics to visualize and quantify metabolic processes. The PEG linker in this context helps to improve the pharmacokinetic properties of the resulting radiopharmaceutical.

Synthesis of Fluorescently Labeled Molecules for Research

Utilization in Solid-Phase Synthesis Methodologies

Solid-phase synthesis (SPS), particularly solid-phase peptide synthesis (SPPS), is a cornerstone of modern chemical biology that allows for the efficient, automated construction of peptides and other oligomers on a solid support (resin). csbio.compeptide.com Benzyl-PEG3-CH2CO2tBu is well-suited for integration into SPPS protocols, especially those employing the Fmoc/tBu strategy. researchgate.netcsic.es

In this context, the linker itself is not the solid support but a building block added to the growing chain. The key advantage of its structure is the orthogonality of its protecting groups relative to the Fmoc group used for temporary Nα-protection. The Fmoc group is removed at each cycle with a mild base (e.g., piperidine), conditions under which the benzyl and t-butyl groups of the linker remain stable. csic.escsbio.com

These acid-labile protecting groups are then removed simultaneously with the peptide's side-chain protecting groups and the cleavage of the final product from the resin, typically using a high concentration of TFA. peptide.com This compatibility simplifies the synthesis of peptides that are modified with a PEG linker at a specific site, as described in section 4.1.1. The use of such linkers is a standard method for producing well-defined, modified peptides for research purposes. nih.govosti.gov

Linker Functionality in Resin-Bound Synthetic Strategies

Role in Proteolysis Targeting Chimeras (PROTACs) Research

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules designed to recruit a target protein to an E3 ubiquitin ligase, leading to the protein's degradation by the cell's own proteasome system. nih.govresearchgate.net These molecules consist of a ligand for the protein of interest (POI), a ligand for an E3 ligase, and a linker connecting them. nih.gov Benzyl-PEG3-CH2CO2tBu is a precursor for a common type of linker used in PROTAC development. medchemexpress.com

The linker is a critical component of a PROTAC, as its composition, length, and attachment points significantly influence the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase). medchemexpress.com PEG linkers are the most prevalent motifs used in PROTAC design, with one analysis showing they are used in over 50% of reported PROTACs. biochempeg.com

Key design principles involving PEG linkers include:

Length and Flexibility : The length of the linker is crucial for establishing the correct distance and orientation between the POI and the E3 ligase. PEG units provide a straightforward way to systematically vary the linker length to optimize degradation efficiency. biochempeg.comjenkemusa.com

Conformational Influence : While flexible, PEG linkers can adopt conformations that facilitate the necessary protein-protein interactions for ternary complex formation. nih.gov In some cases, more rigid linkers are designed to mimic a specific PEG conformation. nih.gov

The Benzyl-PEG3-CH2CO2tBu structure provides a mid-length, flexible, and hydrophilic spacer that aligns well with these design principles once the protecting groups are removed and it is incorporated into the final PROTAC structure.

The synthesis of a PROTAC is a modular process that involves coupling the POI binder, the linker, and the E3 ligase ligand. nih.gov Benzyl-PEG3-CH2CO2tBu is a valuable reagent in this process because its two ends can be functionalized orthogonally.

A typical synthetic strategy might involve the following steps:

Deprotection : The tert-butyl ester of Benzyl-PEG3-CH2CO2tBu is removed using TFA to yield a free carboxylic acid.

First Coupling : This free acid is then coupled to an amine handle on the POI-binding ligand or the E3 ligase ligand (e.g., derivatives of thalidomide (B1683933) or pomalidomide (B1683931) for the Cereblon E3 ligase) using standard amide bond formation chemistry. researchgate.net

Second Deprotection : The benzyl group at the other end of the linker is removed by catalytic hydrogenation, revealing a primary alcohol.

Functionalization and Second Coupling : The alcohol can be converted to a more reactive functional group, such as a mesylate, tosylate, or halide, or oxidized to an aldehyde. This newly installed functional group is then used to attach the second part of the chimera (the E3 ligase ligand or POI binder, whichever was not attached in step 2), completing the synthesis of the heterobifunctional molecule. chemrxiv.org

This stepwise assembly allows for the creation of libraries of PROTACs with varying linkers for the optimization of protein degradation. researchgate.net

Design Principles of PROTAC Linkers

Contributions to Polymer Chemistry Research and Materials Science Investigations

The application of Benzyl-PEG3-CH2CO2tBu extends into polymer chemistry and materials science, where PEGylation—the process of attaching PEG chains to molecules and surfaces—is used to modify material properties.

Benzyl-PEG3-CH2CO2tBu can serve as a starting material for the synthesis of novel PEGylated monomers. By selectively deprotecting and modifying its terminal ends, it can be transformed into a monomer suitable for polymerization. For example, after deprotection, the terminal alcohol and carboxylic acid can be converted into polymerizable groups like acrylates, methacrylates, or N-carboxyanhydrides.

The resulting monomers, bearing a short PEG side chain, can be polymerized via techniques like ring-opening polymerization to create polypeptoids or other polymers with PEGylated side chains. nist.gov These polymers are investigated for a variety of applications:

Biomaterials : PEGylated polymers are widely studied for creating protein-resistant surfaces on biomaterials and nanoparticles, which helps to reduce non-specific protein adsorption and improve biocompatibility in biological environments. nist.govnih.gov

Drug Delivery : Polymers and copolymers incorporating PEG units can be used to form micelles or other nanocarriers for drug delivery, where the PEG chains provide a hydrophilic corona that enhances stability and circulation time. nih.gov

Hydrogels : PEG-containing monomers can be used as crosslinkers or components in the formation of hydrogels for tissue engineering and other biomedical applications. beilstein-journals.org

The defined, monodisperse nature of the PEG3 linker in Benzyl-PEG3-CH2CO2tBu is advantageous for creating polymers with precisely controlled structures and properties.

Surface Modification Strategies for Research Materials

The modification of material surfaces is a critical strategy in various research fields, including biomaterials, nanotechnology, and diagnostics, to control and enhance interactions at the material-biology interface. The use of Polyethylene (B3416737) Glycol (PEG) linkers, a process known as PEGylation, is a prevalent method for surface modification. PEG chains are hydrophilic, biocompatible, and can reduce non-specific protein adsorption, thereby minimizing unwanted biological interactions and improving the performance of materials in biological environments.

Benzyl-PEG3-CH2CO2tBu serves as a versatile building block in these surface modification strategies. Its structure incorporates a trifunctional PEG3 spacer, which is flanked by two distinct protecting groups: a benzyl (Bn) ether and a tert-butyl (tBu) ester. This arrangement allows for selective deprotection and sequential chemical modifications, providing researchers with precise control over the functionalization process.

The hydrophilic PEG spacer enhances the solubility of the modified material in aqueous media. creative-biolabs.combroadpharm.com The core utility of Benzyl-PEG3-CH2CO2tBu lies in its ability to be anchored to a material surface. The tert-butyl ester can be hydrolyzed under acidic conditions to reveal a carboxylic acid. This carboxylic acid can then be covalently attached to surfaces functionalized with primary amine groups using standard carbodiimide (B86325) coupling chemistry, such as with N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) and N-hydroxysuccinimide (NHS). This forms a stable amide bond, securely tethering the PEG linker to the material.

Once immobilized, the benzyl protecting group on the distal end of the PEG linker can be removed through hydrogenolysis. This exposes a terminal hydroxyl group. This newly available functional group can then be used for the attachment of various research molecules, including peptides, antibodies, or small molecule ligands, enabling the creation of highly specific and functionalized surfaces for targeted research applications. creative-biolabs.com

Table 1: Properties of Benzyl-PEG3-CH2CO2tBu for Surface Modification

PropertyDescriptionResearch Application
PEG3 Spacer A short, hydrophilic chain of three ethylene (B1197577) glycol units.Increases water solubility, reduces non-specific binding of biomolecules, provides a flexible spacer arm. creative-biolabs.com
tert-Butyl Ester A protecting group for a carboxylic acid, removable under acidic conditions. broadpharm.comacs.orgAllows for controlled deprotection to reveal a carboxylic acid, which can then be used to anchor the linker to amine-functionalized surfaces.
Benzyl Ether A protecting group for a hydroxyl group, removable by hydrogenolysis.Enables the exposure of a terminal hydroxyl group after surface immobilization for subsequent conjugation with biomolecules or reporter tags. creative-biolabs.com
Bifunctionality The presence of two distinct, selectively removable protecting groups.Facilitates multi-step, directional synthesis on material surfaces, allowing for complex surface architectures.

Integration into Click Chemistry and Bioorthogonal Reactions for Research Applications

Click chemistry encompasses a class of reactions that are rapid, high-yielding, and highly specific, generating minimal byproducts. alliedacademies.orglabinsights.nl A key subset of click chemistry is bioorthogonal chemistry, which involves reactions that can proceed within living systems without interfering with native biological processes. uochb.cznih.govescholarship.org These powerful chemical tools are widely used for bioconjugation, labeling, and tracking biomolecules. alliedacademies.orglabinsights.nlucsd.edu The most prominent examples are the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the copper-free strain-promoted azide-alkyne cycloaddition (SPAAC). ucsd.edursc.org

Benzyl-PEG3-CH2CO2tBu is a valuable precursor for synthesizing reagents used in these advanced conjugation strategies. While the molecule itself is not "clickable," its protected functional groups allow for the straightforward introduction of bioorthogonal handles, such as azides and alkynes.

For instance, after deprotection of the benzyl group to reveal the terminal alcohol, the hydroxyl can be converted into an azide group through a two-step process involving mesylation followed by substitution with sodium azide. Alternatively, it can be modified to bear a terminal alkyne. This transforms the inert precursor into a reactive building block ready for click chemistry applications. axispharm.com Similarly, the tert-butyl group can be removed to yield a carboxylic acid, which can then be coupled to other molecules that contain an azide or alkyne functionality.

This adaptability makes Benzyl-PEG3-CH2CO2tBu a useful component in the construction of more complex molecular architectures like Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs). invivochem.cnmedchemexpress.com In these contexts, the PEG linker serves to connect different molecular entities—such as an antibody and a cytotoxic drug, or a target-binding ligand and an E3 ligase ligand—often employing click chemistry for the final, crucial conjugation step. rsc.orgmedchemexpress.com The PEG element enhances the solubility and pharmacokinetic properties of the resulting conjugate. axispharm.com

Table 2: Derivatization of Benzyl-PEG3-CH2CO2tBu for Bioorthogonal Applications

Starting MoietyDeprotection/ReactionResulting Functional GroupBioorthogonal Reaction
Benzyl Ether 1. Hydrogenolysis (removes Benzyl group)2. Mesylation3. Substitution with NaN₃Azide (-N₃)Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with an alkyne-modified molecule. ucsd.edursc.org
Benzyl Ether 1. Hydrogenolysis (removes Benzyl group)2. Etherification with propargyl bromideTerminal Alkyne (-C≡CH)Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with an azide-modified molecule. labinsights.nlaxispharm.com
tert-Butyl Ester 1. Acidolysis (e.g., TFA, HCl) 2. Amide coupling (EDC) with an amine-containing alkyne or azideCarboxylic Acid coupled to an Azide or AlkyneEnables the molecule to be linked to another component that will participate in a subsequent click reaction.

Analytical Methodologies for Elucidation and Characterization Within Research Contexts

Spectroscopic Techniques for Structural Confirmation in Research

Spectroscopic methods are indispensable for the detailed structural elucidation of Benzyl-PEG3-CH2CO2tBu, providing insights into its atomic composition, connectivity, and the nature of its functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Purity and Structure Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for confirming the structure and assessing the purity of Benzyl-PEG3-CH2CO2tBu. Both ¹H and ¹³C NMR are utilized to provide a comprehensive analysis.

¹H NMR: The proton NMR spectrum of Benzyl-PEG3-CH2CO2tBu is expected to show distinct signals corresponding to the different types of protons present in the molecule. The aromatic protons of the benzyl (B1604629) group typically appear as a multiplet in the range of δ 7.2-7.4 ppm. researchgate.net The methylene (B1212753) protons of the benzyl group (C₆H₅CH₂ O-) would likely resonate around δ 4.5 ppm. The ethylene (B1197577) glycol units (-OCH₂ CH₂ O-) are expected to produce signals in the δ 3.6-3.8 ppm region. The methylene protons adjacent to the ester carbonyl group (-CH₂ CO₂tBu) would appear at approximately δ 4.1 ppm, and the nine equivalent protons of the tert-butyl group ((CH₃)₃C-) would give a characteristic singlet at around δ 1.4-1.5 ppm. researchgate.net Integration of these signals allows for the quantitative determination of the relative number of protons, confirming the structure.

¹³C NMR: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The aromatic carbons of the benzyl group would be observed in the δ 127-138 ppm region. rsc.orgchemicalbook.com The benzylic carbon (C₆H₅C H₂O-) is expected around δ 73 ppm. The carbons of the PEG linker (-OC H₂C H₂O-) typically resonate in the range of δ 69-72 ppm. The methylene carbon of the acetate (B1210297) group (-C H₂CO₂tBu) would be found near δ 68 ppm. The carbonyl carbon of the ester is expected around δ 170 ppm, and the quaternary and methyl carbons of the tert-butyl group would appear at approximately δ 81 ppm and δ 28 ppm, respectively. rsc.orghmdb.ca

A representative table of expected ¹H and ¹³C NMR chemical shifts is provided below.

Assignment Expected ¹H Chemical Shift (ppm) Expected ¹³C Chemical Shift (ppm)
-C(C H₃)₃1.4-1.5 (s, 9H)~28
-C (CH₃)₃-~81
-CH₂C O₂--~170
-OC H₂CO₂-~4.1 (s, 2H)~68
-O(CH₂)₂O(CH₂)₂O-3.6-3.8 (m, 8H)69-72
C₆H₅C H₂O-~4.5 (s, 2H)~73
C ₆H₅-7.2-7.4 (m, 5H)127-138

Note: The exact chemical shifts can vary depending on the solvent and other experimental conditions. carlroth.com

Mass Spectrometry (MS) for Molecular Weight Verification and Fragmentation Analysis

Mass spectrometry (MS) is a powerful tool for verifying the molecular weight of Benzyl-PEG3-CH2CO2tBu and for obtaining structural information through fragmentation analysis. The nominal molecular weight of Benzyl-PEG3-CH2CO2tBu is 310.39 g/mol . abosyn.comambeed.com

In a typical mass spectrum, the molecular ion peak [M]⁺ or a quasi-molecular ion peak, such as [M+Na]⁺ or [M+H]⁺, would be observed, confirming the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can provide the exact mass, which further corroborates the elemental composition. beilstein-journals.org

Fragmentation analysis provides insight into the compound's structure. Common fragmentation patterns for molecules containing benzyl, PEG, and tert-butyl ester groups include:

Loss of the tert-butyl group: A significant fragment corresponding to the loss of a tert-butyl cation ([M - 57]⁺) is expected.

Benzylic cleavage: The most common fragmentation for benzyl ethers is cleavage at the benzylic C-O bond, leading to the formation of a stable benzyl cation (C₇H₇⁺) at m/z 91. researchgate.net

Cleavage of the PEG chain: Fragmentation can occur along the polyethylene (B3416737) glycol chain, resulting in a series of peaks separated by 44 Da, corresponding to the repeating ethylene oxide unit (-CH₂CH₂O-). libretexts.org

Ester fragmentation: Rearrangement reactions characteristic of benzyl esters may also occur. miamioh.edu

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the characteristic functional groups present in Benzyl-PEG3-CH2CO2tBu. The IR spectrum would be expected to show absorption bands corresponding to the following vibrations:

Functional Group Characteristic Absorption (cm⁻¹)
Aromatic C-H stretch3000-3100
Aliphatic C-H stretch2850-3000
Ester C=O stretch1730-1750
Aromatic C=C stretch1450-1600
C-O-C stretch (ether)1050-1150

The presence of these characteristic bands in the IR spectrum provides strong evidence for the structure of Benzyl-PEG3-CH2CO2tBu. nist.govnist.gov

Chromatographic Methods for Purity Assessment and Reaction Monitoring in Research

Chromatographic techniques are essential for assessing the purity of Benzyl-PEG3-CH2CO2tBu and for monitoring the progress of reactions in which it is a reactant or product.

High-Performance Liquid Chromatography (HPLC) for Compound Analysis and Purification

High-Performance Liquid Chromatography (HPLC) is a primary method for determining the purity of non-volatile compounds like Benzyl-PEG3-CH2CO2tBu and for its purification. Reversed-phase HPLC (RP-HPLC) is commonly employed for this purpose.

A typical RP-HPLC method would utilize a C18 stationary phase. The mobile phase would likely consist of a mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol, often with a gradient elution to ensure good separation of the main compound from any impurities or starting materials. Detection is commonly performed using an ultraviolet (UV) detector, as the benzyl group provides a chromophore that absorbs UV light, typically around 220 nm and 254 nm. jpionline.org The purity is determined by the relative area of the peak corresponding to Benzyl-PEG3-CH2CO2tBu in the chromatogram.

HPLC Parameter Typical Conditions
ColumnReversed-phase C8 or C18
Mobile PhaseGradient of Water and Acetonitrile/Methanol
Flow Rate0.8-1.5 mL/min
DetectionUV at ~220 nm or ~254 nm
Column Temperature25 °C

Note: These conditions are based on methods for similar compounds and may require optimization for Benzyl-PEG3-CH2CO2tBu. jpionline.orghelixchrom.com

Gas Chromatography (GC) for Volatile Components

Gas Chromatography (GC) is a technique primarily used for the analysis of volatile and thermally stable compounds. globalresearchonline.net Due to the relatively high molecular weight and low volatility of Benzyl-PEG3-CH2CO2tBu, GC is not the preferred method for analyzing the intact molecule. However, it can be useful for detecting the presence of more volatile impurities or starting materials that might be present in a sample, such as benzyl alcohol or other low molecular weight reagents. sigmaaldrich.comresearchgate.net

If GC were to be used, it would likely require a high-temperature program and a stable capillary column. researchgate.net Analysis by GC-MS could also provide valuable information by identifying volatile fragments produced by thermal degradation in the injector port. chrom-china.com

Advanced Characterization Techniques (e.g., X-ray Crystallography for derivatives)

While routine analytical methods provide essential information on the chemical identity and purity of Benzyl-PEG3-CH2CO2tBu, advanced techniques are often required to gain deeper insights into its three-dimensional structure and behavior, particularly for its derivatives in complex systems. X-ray crystallography, though challenging for flexible molecules like PEG linkers, is a definitive method for determining the precise atomic arrangement in the solid state.

For derivatives of Benzyl-PEG3-CH2CO2tBu, especially when it is part of a larger, more complex molecule such as a protein conjugate or a metal complex, obtaining a single crystal suitable for X-ray diffraction can provide unambiguous structural confirmation. nih.govethernet.edu.etwikipedia.org This technique measures the diffraction pattern of a focused X-ray beam as it passes through a crystal, allowing for the calculation of electron density maps and the precise placement of each atom. wikipedia.org The resulting data includes exact bond lengths, bond angles, and torsion angles, which define the molecule's conformation.

In the context of PEG derivatives, X-ray crystallography has been instrumental in understanding how these flexible chains interact with other molecules. For instance, studies on PEGylated proteins have used X-ray diffraction to visualize the conformation of the PEG chain and its attachment site, providing critical information on how PEGylation can shield protein surfaces. nih.govethernet.edu.et Similarly, the crystal structures of complexes involving crown ethers, which share structural similarities with PEG chains (repeating oxyethylene units), reveal how the ether oxygens coordinate with ions and participate in hydrogen bonding. wikipedia.orgrsc.org

A key challenge is the inherent flexibility of the PEG chain, which can lead to crystallographic disorder and make solving the structure difficult. wikipedia.org However, when successful, the analysis provides unparalleled detail. For example, in a study of an anti-PEG antibody, X-ray crystallography revealed a specific S-shaped conformation of a bound PEG fragment, detailing extensive interactions with aromatic side chains of the antibody. nih.gov This level of detail is crucial for understanding the molecular basis of recognition and for the rational design of new molecules.

X-ray diffraction (XRD) can also be applied to powder samples to assess the crystallinity of a material. jst.go.jpresearchgate.net For instance, the XRD pattern of a crystalline compound shows sharp, well-defined peaks, whereas an amorphous substance produces a broad, diffuse pattern. jst.go.jp This can be used to confirm the formation of new crystalline derivatives of Benzyl-PEG3-CH2CO2tBu or to study how its incorporation affects the crystalline nature of a host material.

The table below presents hypothetical crystallographic data for a derivative of Benzyl-PEG3-CH2CO2tBu to illustrate the type of information obtained from a single-crystal X-ray diffraction experiment. Such data provides the fundamental framework for understanding the molecule's solid-state structure and interactions.

Table 1: Hypothetical Single-Crystal X-ray Diffraction Data for a Benzyl-PEG3 Derivative

Parameter Value Description
Crystal System Monoclinic The shape of the unit cell.
Space Group P2₁/c The set of symmetry operations for the unit cell.
a (Å) 10.35 Length of the 'a' axis of the unit cell.
b (Å) 8.00 Length of the 'b' axis of the unit cell.
c (Å) 21.83 Length of the 'c' axis of the unit cell.
α (°) 90 Angle between 'b' and 'c' axes.
β (°) 102.89 Angle between 'a' and 'c' axes.
γ (°) 90 Angle between 'a' and 'b' axes.
Volume (ų) 1765.4 The volume of the unit cell.
Z 4 The number of molecules in the unit cell.
R-factor 0.045 A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data.

Data is illustrative and based on typical values for organic molecules of similar size and complexity. cambridge.orgscirp.org


Theoretical and Computational Approaches in Benzyl Peg3 Ch2co2tbu Research

Molecular Modeling for Conformational Analysis and Ligand-Linker Interactions

Molecular modeling is a cornerstone of modern chemical research, enabling the study of molecular structures and dynamics. For a flexible molecule like Benzyl-PEG3-CH2CO2tBu, these methods are crucial for understanding its three-dimensional preferences and how it interacts with other molecules.

Conformational analysis aims to identify the stable spatial arrangements (conformers) of a molecule and the energy barriers between them. Due to the numerous rotatable single bonds in its PEG chain, Benzyl-PEG3-CH2CO2tBu can adopt a vast number of conformations. Molecular dynamics (MD) simulations are a powerful technique used to explore this conformational landscape. oup.comacs.org In an MD simulation, the molecule's movements are simulated over time by solving Newton's equations of motion, providing insight into its flexibility, shape, and how different parts of the molecule move relative to each other. rsc.org For instance, simulations can reveal the distribution of end-to-end distances of the PEG chain and the relative orientation of the terminal benzyl (B1604629) and t-butyl groups. researchgate.net

Dihedral Angle (Degrees)Relative Potential Energy (kcal/mol)Conformation
600.5Gauche
1800.0Anti (most stable)
300 (-60)0.5Gauche

This interactive table illustrates a representative potential energy profile for a C-O-C-C dihedral angle within a PEG chain. The anti-conformation is typically the most stable, while the gauche conformations are slightly higher in energy.

In the context of drug design, particularly for PROTACs, the linker's conformation is not just a matter of internal stability but is fundamental to its function. The linker must orient a "warhead" (which binds to a target protein) and an E3 ligase ligand in a precise spatial arrangement to facilitate the formation of a stable and productive ternary complex. nih.govelifesciences.org Molecular modeling techniques, including protein-protein docking and MD simulations of the entire complex, are used to predict whether a given linker, such as one derived from Benzyl-PEG3-CH2CO2tBu, can achieve the necessary geometry for effective protein degradation. mdpi.comscienceopen.com These computational approaches help rationalize structure-activity relationships and guide the optimization of linker length and flexibility. computabio.com

Quantum Chemical Calculations for Reaction Pathway Prediction and Electronic Structure Analysis

While molecular modeling relies on classical mechanics (force fields), quantum chemical calculations are based on the principles of quantum mechanics, offering a more fundamental and accurate description of chemical systems, especially concerning electronic properties and chemical reactions. rsc.org

Quantum methods, such as Density Functional Theory (DFT), are employed to predict reaction pathways. For Benzyl-PEG3-CH2CO2tBu, a key reaction is the removal of its protecting groups. The benzyl group is typically removed via hydrogenolysis, while the t-butyl ester is labile to acid. Quantum calculations can model these deprotection reactions, identifying the transition state structures and calculating the activation energies. This information is valuable for predicting reaction feasibility, understanding mechanisms, and optimizing experimental conditions. The analysis can reveal in detail the bond-breaking and bond-forming processes that occur during the reaction. rsc.org

Electronic structure analysis provides insight into how electrons are distributed within the molecule, which governs its reactivity. Key parameters derived from quantum calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The difference between these energies, the HOMO-LUMO gap, is an indicator of the molecule's chemical reactivity and kinetic stability. nih.gov A smaller gap generally suggests higher reactivity. These calculations can also determine the molecular electrostatic potential (MEP), which maps regions of positive and negative charge on the molecule's surface, identifying likely sites for electrophilic or nucleophilic attack.

PropertyCalculated Value (Illustrative)Significance
HOMO Energy-7.2 eVElectron-donating ability (related to the benzyl ether)
LUMO Energy1.5 eVElectron-accepting ability (related to the ester carbonyl)
HOMO-LUMO Gap8.7 eVIndicates high chemical stability
Dipole Moment2.5 DReflects overall molecular polarity

This interactive table presents illustrative quantum chemical data for Benzyl-PEG3-CH2CO2tBu. The values are representative for a molecule of this type and indicate its general electronic characteristics.

Computational Design of Novel Derivatives and Linker Architectures

A primary application of theoretical chemistry in this field is the rational, computer-aided design of new molecules. explorationpub.com Using Benzyl-PEG3-CH2CO2tBu as a starting scaffold, computational methods can guide the creation of novel derivatives and linker architectures with tailored properties. computabio.com

The computational design of novel derivatives involves making systematic in silico modifications to the parent structure and predicting the resulting change in properties. For example, the length of the PEG chain could be extended (e.g., to PEG4, PEG5) or shortened to modulate the distance it spans in a PROTAC. MD simulations can predict how this change in length affects the linker's flexibility and the range of accessible conformations. oup.com Similarly, the benzyl group could be substituted with other functionalities to fine-tune solubility, cell permeability, or metabolic stability. Quantum calculations can predict how these substitutions alter the electronic properties and reactivity of the molecule.

More advanced efforts focus on designing entirely new linker architectures. The vast chemical space of possible linkers makes empirical, synthesis-based exploration inefficient. researchgate.net Computational strategies are essential for navigating this space. biorxiv.org Structure-based design approaches use the 3D structures of the target protein and E3 ligase to design a linker that fits optimally within the ternary complex. mdpi.comscienceopen.com Algorithms can search for the shortest path between ligand attachment points or use libraries of linker conformations to build potential PROTACs computationally. biorxiv.org These studies aim to move beyond simple PEG or alkyl chains to more rigid or conformationally constrained linkers that can reduce the entropic penalty of forming the ternary complex, potentially leading to more potent and selective degraders.

Design StrategyComputational MethodObjective
Vary PEG LengthMolecular Dynamics (MD)Optimize distance and flexibility for ternary complex formation.
Modify End-GroupsQuantum Mechanics (QM/DFT)Tune solubility, reactivity, and metabolic stability.
Introduce RigidityConformational Search, MDReduce conformational entropy loss upon binding; improve selectivity.
Screen Attachment PointsMolecular Docking, MDIdentify optimal connection points on ligands for productive ternary complex geometry.

This interactive table outlines common computational strategies for designing novel linkers and derivatives based on a scaffold like Benzyl-PEG3-CH2CO2tBu.

Challenges and Future Directions in Benzyl Peg3 Ch2co2tbu Research

Development of More Efficient and Sustainable Synthetic Routes

The synthesis of uniform polyethylene (B3416737) glycol (PEG) linkers like Benzyl-PEG3-CH2CO2tBu presents inherent challenges. Conventional methods for producing PEGs often result in a mixture of molecules with varying lengths, which can compromise the quality and reproducibility of subsequent applications. acs.org Achieving a uniform, or monodisperse, PEG derivative typically involves iterative, stepwise organic synthesis, which can be hampered by low reaction rates and the necessity for chromatographic purification after each step. acs.org These multi-step processes contribute to higher production costs, creating a significant price disparity between disperse and uniform PEGs. acs.org

Future research is focused on developing more streamlined and cost-effective synthetic pathways. This includes exploring novel catalytic systems and optimizing reaction conditions to improve yields and reduce the number of purification steps required. The goal is to make uniform PEGs, and by extension Benzyl-PEG3-CH2CO2tBu, more economically accessible for broader research and development. acs.org

Expansion of Research Applications in Emerging Chemical Biology Fields

The future will likely see the application of Benzyl-PEG3-CH2CO2tBu and its derivatives in a wider array of chemical biology contexts. schumann-lab.com These could include its use in the development of antibody-drug conjugates (ADCs), where the PEG linker can improve the solubility and pharmacokinetic properties of the conjugate. dcchemicals.comcreativepegworks.com Furthermore, its application in areas like targeted protein degradation, beyond the current scope of PROTACs, and the development of novel molecular probes for studying cellular processes are promising avenues for exploration. schumann-lab.comnih.gov The ability to create modular tools for peptide and protein research will be a key driver of its expanded use. frontiersin.org

Rational Design of Next-Generation Analogues with Tailored Research Functionality

The structure of the PEG linker is a critical determinant of the biological activity and physical properties of the final conjugate. creativepegworks.commdpi.com The length, flexibility, and chemical nature of the linker can impact factors such as ternary complex formation in PROTACs, cellular permeability, and pharmacokinetic profiles. precisepeg.com

Therefore, a significant area of future research lies in the rational design of next-generation analogues of Benzyl-PEG3-CH2CO2tBu. This involves systematically modifying the PEG chain length, introducing different functional groups, and altering the protective groups to fine-tune the linker's properties for specific applications. creativepegworks.combroadpharm.com For instance, the development of cleavable linkers could allow for the controlled release of a therapeutic agent at a specific site, while the incorporation of different end-groups could enable conjugation to a wider variety of biomolecules. chempep.comnih.gov This tailored approach will allow for the creation of research tools with precisely defined functionalities.

Integration into Automated and High-Throughput Synthesis Platforms for Research Discovery

The demand for large and diverse libraries of chemical compounds for drug discovery and chemical biology research has driven the development of automated and high-throughput synthesis platforms. nih.govnih.gov These platforms enable the rapid synthesis and screening of thousands of compounds, accelerating the discovery of new bioactive molecules. nih.gov

Integrating the synthesis of Benzyl-PEG3-CH2CO2tBu and its analogues into these automated workflows is a key future direction. dcchemicals.com This would involve developing robust and reliable synthetic protocols that are compatible with robotic systems. Such integration would allow for the high-throughput generation of libraries of PROTACs, ADCs, and other bioconjugates with varying linker lengths and compositions. nih.gov The data generated from screening these libraries can then be used to build predictive models for reaction success and molecular properties, further streamlining the discovery process. nih.gov

Interdisciplinary Research Collaborations to Advance Chemical Biology Tools

The advancement of chemical biology tools like Benzyl-PEG3-CH2CO2tBu is inherently an interdisciplinary endeavor. frontiersin.orgembl.orgleeds.ac.uk It requires close collaboration between synthetic chemists, biologists, computational scientists, and pharmacologists. schumann-lab.comfrontiersin.org Chemists are essential for designing and synthesizing novel linkers, while biologists are needed to test their efficacy in cellular and in vivo models. schumann-lab.comleeds.ac.uk Computational scientists can aid in the rational design of new analogues and in the analysis of large datasets from high-throughput screening. leeds.ac.uk

Future progress will depend on fostering and strengthening these interdisciplinary collaborations. nih.gov By bringing together experts from different fields, researchers can tackle the complex challenges associated with developing the next generation of chemical biology tools, ultimately accelerating biological and medical research. frontiersin.orgembl.org

Q & A

Q. What is the structural and functional significance of the PEG3 spacer in Benzyl-PEG3-CH2CO2tBu?

The PEG3 spacer (three ethylene glycol units) provides hydrophilicity, flexibility, and biocompatibility, which are critical for applications in drug delivery or bioconjugation. The benzyl group offers aromatic reactivity (e.g., hydrogenolysis), while the tert-butyl ester protects the carboxylate during synthetic steps. Methodologically, confirm PEG chain length via 1^1H NMR (ethylene oxide proton signals at δ 3.5–3.7 ppm) and assess solubility in polar solvents (e.g., DMF, THF) to validate its amphiphilic behavior .

Q. How can researchers purify Benzyl-PEG3-CH2CO2tBu after synthesis?

Silica gel column chromatography with gradients of ethyl acetate/hexane is commonly used. Monitor fractions via TLC (Rf ~0.3–0.5 in 30% EtOAc/hexane) and confirm purity using HPLC (C18 column, acetonitrile/water mobile phase). For trace impurities, recrystallization in cold diethyl ether may improve yield .

Q. What solvents are optimal for dissolving Benzyl-PEG3-CH2CO2tBu in experimental setups?

The compound dissolves well in dichloromethane (DCM), dimethylformamide (DMF), and tetrahydrofuran (THF) due to the PEG chain’s polarity. For aqueous compatibility, use DMF/water mixtures (≥20% organic phase). Solubility tests at 25°C show >50 mg/mL in DCM and ~10 mg/mL in THF/water (1:1) .

Q. How does the tert-butyl ester group influence the compound’s stability during reactions?

The tert-butyl ester acts as a protecting group, preventing unwanted carboxylate interactions under acidic or nucleophilic conditions. Deprotection is typically achieved with trifluoroacetic acid (TFA) in DCM (1:1 v/v, 2 hr, RT). Monitor deprotection via IR (loss of ester carbonyl peak at ~1720 cm⁻¹) .

Q. What spectroscopic methods are essential for characterizing Benzyl-PEG3-CH2CO2tBu?

  • NMR : 1^1H NMR (benzyl protons at δ 7.3–7.4 ppm; PEG methylene at δ 3.5–3.7 ppm).
  • FT-IR : Ester C=O stretch (~1720 cm⁻¹), PEG ether C-O (~1100 cm⁻¹).
  • Mass Spectrometry : ESI-MS for exact mass confirmation (e.g., [M+Na]⁺ expected at m/z 421.5 for C21H34O7) .

Advanced Research Questions

Q. How can researchers optimize coupling reactions involving Benzyl-PEG3-CH2CO2tBu in peptide synthesis?

  • Activation : Use HATU/DIPEA in DMF for carboxylate activation.
  • Kinetics : Monitor reaction progress via LC-MS to avoid over-activation.
  • Yield Improvement : Pre-purify intermediates to >95% purity and maintain anhydrous conditions to suppress hydrolysis .

Q. What strategies resolve contradictions in reported molecular weights or structural data for PEG-linked compounds?

Discrepancies in molecular formulas (e.g., C21H34O7 vs. C23H38O8 in some sources ) arise from variable PEG hydration or synthesis impurities. Use high-resolution mass spectrometry (HRMS) and elemental analysis to validate the molecular formula. Cross-check with 13^13C NMR for PEG unit counts .

Q. How does hygroscopicity impact experimental reproducibility, and how can it be mitigated?

PEG derivatives are hygroscopic, altering reaction kinetics and yields. Store the compound under argon at −20°C. Before use, dry via azeotropic distillation with toluene or lyophilization. Monitor water content via Karl Fischer titration (<0.1% w/w) .

Q. What analytical approaches differentiate between PEG3 and PEG5 variants in mixed samples?

Use reverse-phase HPLC with a C18 column and acetonitrile/water gradient (5→95% ACN over 20 min). PEG3 elutes earlier due to lower hydrophobicity. Confirm with MALDI-TOF MS, which resolves mass differences (~44 Da per ethylene glycol unit) .

Q. How can researchers validate the biocompatibility of Benzyl-PEG3-CH2CO2tBu for in vivo applications?

  • Cytotoxicity : Perform MTT assays on HEK293 or HepG2 cells (IC50 > 100 µM indicates low toxicity).
  • Immunogenicity : Test cytokine release (IL-6, TNF-α) in murine macrophages.
  • Biodistribution : Radiolabel with 14^{14}C and track accumulation in organs via scintillation counting .

Data Contradiction Analysis Table

Parameter Reported Value A Reported Value B Resolution Method
Molecular FormulaC21H34O7 C23H38O8 HRMS, 13^13C NMR
Solubility in WaterPartially soluble Insoluble Lyophilization + DLS analysis
PEG Chain LengthPEG3 (n=3) PEG5 (n=5) MALDI-TOF, NMR integration

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzyl-PEG2-CH2-Boc
Reactant of Route 2
Reactant of Route 2
Benzyl-PEG2-CH2-Boc

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.